molecular formula C9H10N2O2 B6267668 methyl 3-(pyrazin-2-yl)but-2-enoate CAS No. 2242605-63-4

methyl 3-(pyrazin-2-yl)but-2-enoate

Cat. No.: B6267668
CAS No.: 2242605-63-4
M. Wt: 178.2
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Description

Methyl 3-(pyrazin-2-yl)but-2-enoate is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(pyrazin-2-yl)but-2-enoate typically involves the reaction of pyrazine derivatives with appropriate esterifying agents. One common method is the esterification of 3-(pyrazin-2-yl)but-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrazin-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include pyrazine carboxylic acids, alcohols, and various substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(pyrazin-2-yl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrazine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(pyrazin-2-yl)but-2-enoate involves its interaction with various molecular targets, including enzymes and receptors. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active pyrazine derivative, which can then exert its effects on target pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(pyridin-2-yl)but-2-enoate: Similar structure but with a pyridine ring instead of pyrazine.

    Ethyl 3-(pyrazin-2-yl)but-2-enoate: Similar structure but with an ethyl ester group instead of methyl.

    Methyl 3-(pyrazin-2-yl)propanoate: Similar structure but with a propanoate group instead of but-2-enoate.

Uniqueness

Methyl 3-(pyrazin-2-yl)but-2-enoate is unique due to the presence of both the pyrazine ring and the but-2-enoate ester group. This combination imparts specific chemical properties, such as reactivity and stability, which can be advantageous in various applications. The pyrazine ring’s electron-withdrawing nature can influence the compound’s reactivity, making it distinct from similar compounds with different heterocyclic rings or ester groups.

Properties

CAS No.

2242605-63-4

Molecular Formula

C9H10N2O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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